Product packaging for 3-Amino-4-phenylisoquinoline(Cat. No.:CAS No. 1167421-10-4)

3-Amino-4-phenylisoquinoline

Cat. No.: B3064523
CAS No.: 1167421-10-4
M. Wt: 220.27 g/mol
InChI Key: DQPLRTLLLDIYAV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoquinoline (B145761) Chemistry

The journey into the world of isoquinoline chemistry began in 1885 when isoquinoline was first isolated from coal tar. harvard.eduthieme-connect.de This discovery was a pivotal moment, sparking a wave of interest in heterocyclic chemistry that has continued to the present day. Isoquinoline, a structural isomer of quinoline (B57606), is a benzopyridine, meaning it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. thieme-connect.de

Initially, research focused on isoquinolines derived from natural sources, particularly alkaloids. thieme-connect.de These naturally occurring compounds, found in a variety of plants, demonstrated a wide range of pharmacological activities, cementing the importance of the isoquinoline nucleus in medicinal chemistry. Over the years, the field has evolved from simple isolation and characterization to the development of sophisticated synthetic methods. These methods allow chemists to create a vast array of substituted isoquinolines, enabling detailed exploration of their structure-activity relationships.

Significance of the 3-Amino-4-phenylisoquinoline Scaffold in Heterocyclic Chemistry

The this compound scaffold is of particular importance due to the specific arrangement of its functional groups, which imparts unique chemical and biological properties. The isoquinoline core itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netontosight.ai

The presence of an amino group at the 3-position and a phenyl group at the 4-position significantly influences the molecule's electronic properties and its potential interactions with biological targets. The amino group can act as a hydrogen bond donor and a nucleophilic center, which is crucial for binding to enzymes and receptors. The phenyl group adds a bulky, hydrophobic region to the molecule, which can also play a key role in biological interactions. This combination of features makes the this compound scaffold a valuable starting point for the design of new therapeutic agents. Research has shown that derivatives of this scaffold have potential applications as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai

Overview of Research Trajectories for this compound

Current research on this compound and its derivatives is multifaceted, spanning several key areas:

Synthesis of Novel Derivatives: A primary focus of research is the development of new and efficient synthetic routes to create a library of this compound derivatives. This includes the use of modern catalytic methods, such as Ru-catalyzed C-H functionalization and multi-component reactions, to introduce a variety of substituents onto the core scaffold. harvard.educsic.esnih.gov For instance, a series of 3-amino-4-(p-aminophenyl)isoquinolines bearing the bis(2-chloroethyl)amino group were synthesized as potential antitumor agents. nih.gov

Pharmacological Evaluation: A significant portion of research is dedicated to exploring the pharmacological potential of these compounds. Derivatives are screened for a wide range of biological activities, including their efficacy as anticancer, anticonvulsant, and antiprotozoal agents. researchgate.net Studies have investigated the activity of these compounds against various cancer cell lines and protozoan parasites like Plasmodium falciparum. researchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of derivatives, researchers aim to understand the relationship between the chemical structure of the compounds and their biological activity. These SAR studies provide crucial insights that guide the design of more potent and selective therapeutic agents. ontosight.ai

Investigation of Physicochemical Properties: Research also extends to the study of the photophysical and fluorescent properties of these molecules, which could lead to applications in materials science and as biological probes. researchgate.net

Detailed Research Findings

While specific physicochemical data for the parent this compound is not extensively documented in readily available literature, data for related derivatives provide insight into the chemical space of this compound class.

Table 1: Physicochemical Properties of a Related Isoquinoline Derivative

PropertyValueCompound Name
Melting Point176-179 °C3-Amino-2-phenyl-4(3H)-quinazolinone
Molecular FormulaC₁₄H₁₁N₃O3-Amino-2-phenyl-4(3H)-quinazolinone
Molecular Weight237.26 g/mol 3-Amino-2-phenyl-4(3H)-quinazolinone

This table presents data for a structurally related quinazolinone to illustrate typical properties of similar heterocyclic systems. Data from Sigma-Aldrich. sigmaaldrich.com

Table 2: Spectroscopic Data for a Substituted 4-Methyl-3-phenylisoquinoline-1-carboxylate

Data TypeValues
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 8.64 (ddd, 1H), 8.03 (ddd, 1H), 7.70 (ddd, 1H), 7.59 (ddd, 1H), 7.51 (m, 2H, Ph), 7.37 (m, 3H, Ph), 3.97 (s, 3H, O-CH₃), 2.61 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 166.8 (C), 150.9 (C), 146.8 (C), 140.5 (C), 137.1 (C), 130.5 (CH), 130.1 (CH), 128.2 (CH), 128.1 (C), 127.9 (CH), 127.8 (CH), 127.0 (CH) 125.1 (C), 124.0 (CH), 52.9 (CH₃), 16.1 (CH₃)
HRMS (ESI-TOF) calc. for [C₁₈H₁₅NNaO₂]⁺ requires 300.0995, found 300.1005

Spectroscopic data for Methyl 4-methyl-3-phenylisoquinoline-1-carboxylate provides an example of the characterization of a closely related scaffold. Data from Digital CSIC. csic.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2 B3064523 3-Amino-4-phenylisoquinoline CAS No. 1167421-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylisoquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-17-15/h1-10H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPLRTLLLDIYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611114
Record name 4-Phenylisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167421-10-4
Record name 4-Phenylisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Amino 4 Phenylisoquinoline and Its Derivatives

Catalytic Strategies in the Synthesis of 3-Amino-4-phenylisoquinoline

Modern synthetic chemistry has increasingly relied on catalytic methods to achieve efficient and selective bond formations. The synthesis of this compound has benefited from the development of both transition-metal-catalyzed and metal-free catalytic systems.

Transition-Metal-Catalyzed Approaches (e.g., Rh(III)-catalyzed, Ru-catalyzed, Cu-catalyzed)

Transition metals have proven to be powerful catalysts for the construction of complex molecular architectures through C-H activation and annulation strategies.

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysis has emerged as a robust tool for the synthesis of isoquinoline (B145761) derivatives. One notable method involves the reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines. This approach offers a rapid route to 3-amino-4-arylisoquinolinone structures from readily available starting materials under mild conditions. nih.gov The proposed mechanism involves a one-pot cascade C-H bond activation followed by a formal [4+2] cycloaddition. nih.gov Another Rh(III)-catalyzed strategy involves the double C-H activation of aryl oxadiazoles (B1248032) with diazo compounds, providing efficient access to the pyranoisoquinoline skeleton. nih.gov These methods are advantageous due to their high efficiency and the use of a recyclable catalyst. semanticscholar.orgresearchgate.net

Table 1: Overview of Rh(III)-Catalyzed Syntheses

Starting Materials Catalyst System Key Features Product Type
N-methoxybenzamides, 4-diazoisochroman-3-imines [Cp*RhCl2]2 Mild conditions, one-pot cascade 3-Amino-4-arylisoquinolinones nih.gov
Aryl oxadiazoles, diazo compounds [Cp*RhCl2]2 Double C-H activation, high yields Pyranoisoquinolines nih.gov
1-phenyl-3,4-dihydroisoquinolines, alkynes [Cp*RhCl2]2 C-H activation, [4+2] annulation Tetracyclic isoquinolinium salts semanticscholar.orgresearchgate.net

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have also been successfully employed in the synthesis of isoquinolone derivatives. A notable example is the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, which proceeds in the presence of a ruthenium catalyst and a copper-based oxidant. nih.gov This method utilizes the 8-aminoquinolinyl group as a bidentate directing group to facilitate the C-H functionalization. nih.gov The reaction demonstrates a broad substrate scope, accommodating both symmetrical and unsymmetrical alkynes with high regioselectivity. nih.govresearchgate.net

Copper-Catalyzed Synthesis: Copper-catalyzed reactions represent a more economical approach to the synthesis of amino-functionalized heterocycles. While direct synthesis of this compound via copper catalysis is less commonly reported, related structures like 3-aminoindolizines have been efficiently synthesized using a tandem Pd/Cu-catalyzed cross-coupling and cycloisomerization reaction. organic-chemistry.org Copper catalysts are also pivotal in the synthesis of various quinazoline (B50416) and quinazolinone derivatives, showcasing their versatility in constructing nitrogen-containing heterocyclic systems. documentsdelivered.com

Organocatalytic and Metal-Free Syntheses

In a move towards more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free approaches have gained traction. These methods avoid the use of potentially toxic and expensive heavy metals.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific applications to this compound are still emerging, the principles of organocatalysis have been widely applied to the synthesis of various nitrogen-containing heterocycles. For instance, amino acids like (S)-proline have been used as organocatalysts to achieve stereocontrolled syntheses of complex molecules. scitechdaily.com The development of amino-functionalized porphyrins as bifunctional organophotocatalysts also highlights the potential for novel catalytic systems. mdpi.com

Metal-Free Approaches: Metal-free syntheses often rely on the inherent reactivity of the starting materials under specific reaction conditions. A simple and efficient metal-free method has been developed for the synthesis of 2- and 1-alkyl/aryl/dialkylaminoquinolines and isoquinolines from the corresponding N-oxides using triflic anhydride (B1165640) as an activating agent. nih.gov Another metal-free strategy involves the formal [4+2] annulation of anthranils and enaminones to produce 3-acylquinolines. mdpi.com Furthermore, a facile, metal-free synthesis of multisubstituted 1-aminoisoquinoline (B73089) derivatives has been achieved through a ring-opening and sequential ring-closing mechanism of a 4H-pyran derivative with secondary amines. researchgate.net

Classical and Modified Cyclization Reactions

Classical cyclization reactions remain a cornerstone in the synthesis of isoquinoline frameworks. These methods have been refined and modified over the years to improve yields, expand substrate scope, and enhance functional group tolerance.

Bischler-Napieralski Cyclodehydration Variants

The Bischler-Napieralski reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic aromatic substitution of β-arylethylamides. wikipedia.orgnrochemistry.com This reaction is typically carried out under acidic conditions using a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com

The reaction is most effective when the aromatic ring is electron-rich. nrochemistry.comjk-sci.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway dependent on the reaction conditions. wikipedia.orgnrochemistry.com

Table 2: Common Reagents in Bischler-Napieralski Reaction

Reagent Function Temperature Range
POCl₃ Dehydrating agent Room temperature to 100 °C wikipedia.orgslideshare.net
P₂O₅ Dehydrating agent Often used with POCl₃ for less reactive substrates wikipedia.orgjk-sci.com
Tf₂O Dehydrating agent Used with phenethylcarbamates wikipedia.org
Polyphosphoric acid (PPA) Dehydrating agent Used with phenethylcarbamates wikipedia.org

Modifications to the classical Bischler-Napieralski reaction have been developed to overcome some of its limitations. For instance, using milder reagents or microwave-assisted heating can improve yields and reduce reaction times. organic-chemistry.org Recent literature has explored variations to generate libraries of substituted isoquinolines and β-carbolines. slideshare.net

Cyclization of Benzylaminoacetonitriles

The cyclization of benzylaminoacetonitriles, often referred to as a Pomeranz–Fritsch type reaction, provides another route to the isoquinoline core. This method involves the acid-catalyzed cyclization of an aminoacetal derived from a substituted benzaldehyde (B42025) and aminoacetaldehyde diethyl acetal. While not as common as the Bischler-Napieralski reaction for the synthesis of 3-aminoisoquinolines, variations of this approach can be tailored to produce a range of substituted isoquinolines.

Divergent Synthesis and Scaffold Functionalization

The ability to generate a diverse range of derivatives from a common intermediate is a key goal in modern drug discovery and materials science. Divergent synthesis and scaffold functionalization are powerful strategies to achieve this.

Divergent Synthesis: Divergent synthesis aims to create a library of structurally related compounds from a common starting material. A photocatalytic [4+2] skeleton-editing strategy has been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. nih.gov This method allows for both convergent access to an identical product from different starting materials and divergent access to different products from a single starting material. nih.gov

Scaffold Functionalization: Once the core this compound scaffold is constructed, further functionalization can be carried out to modulate its properties. This can involve introducing various substituents onto the aromatic rings or the amino group. Techniques for surface functionalization of scaffolds, such as chemical grafting, can be adapted to modify the chemical properties of the isoquinoline core. nih.gov Functionalized scaffolds play a crucial role in tissue engineering by providing a supportive environment for cell growth and differentiation. nih.gov The modification of scaffolds with bioactive molecules can enhance their biological activity. nih.gov

Direct Condensation and Electrophilic Trapping Strategies

The construction of the this compound core can be achieved through a sequence involving direct condensation followed by electrophilic trapping. A plausible route commences with the condensation of a 2-cyanobenzyl cyanide derivative with a substituted benzaldehyde. This reaction typically proceeds in the presence of a base to generate an intermediate which can then undergo cyclization.

The subsequent introduction of the amino group at the C3 position can be envisioned through the trapping of a reactive intermediate. For instance, oxidative C–H functionalization of a suitable precursor can generate an iminium ion, which is then susceptible to nucleophilic attack. While direct organometallic additions to such intermediates have been reported with limited scope, this strategy presents a potential pathway for the synthesis of 1,2-disubstituted tetrahydroisoquinolines, which can be further aromatized to the desired isoquinoline. researchgate.net

Modular Approaches via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Modular synthesis through cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offers a versatile and efficient method for the introduction of the C4-phenyl group onto a pre-existing 3-aminoisoquinoline or a suitable halo-isoquinoline precursor. This palladium-catalyzed reaction involves the coupling of an organoboron reagent (such as a phenylboronic acid) with a halide or triflate. nih.govrsc.orgnih.gov

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. nih.govmdpi.com The efficiency of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. Various palladium catalysts, including Pd(PPh₃)₄, PdCl₂(dppf), and preformed Pd(II) complexes, have been successfully employed. nih.govmdpi.com The selection of an appropriate phosphine (B1218219) ligand is also critical, as it can influence catalyst stability and reactivity, especially with heteroatom-substituted substrates. organic-chemistry.org

The following interactive table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted nitrogen heterocycles, which are analogous to the synthesis of 4-phenylisoquinolines.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / SphosK₂CO₃THF/H₂O6540-98 nih.gov
[(dppf)PdCl₂]Cs₂CO₃Water/1,4-dioxane100up to 95 nih.gov
Pd₂(dba)₃K₂CO₃Toluene Good to excellent researchgate.net
PdCl₂{PR₂(Ph-R')}₂VariousVariousRoom Temp to 11088-99 organic-chemistry.org

Intramolecular Transannulation Routes

A novel and efficient metal-free approach for the synthesis of 3-aminoisoquinolines involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This one-pot method provides a facile route to the desired products from readily available starting materials. The reaction proceeds through the thermal denitrogenation of the sulfonyl triazole, which generates a reactive ketenimine intermediate. This intermediate then undergoes an intramolecular cyclization, followed by tautomerization and aromatization to yield the final 3-aminoisoquinoline product.

This methodology is particularly attractive as it avoids the use of transition metal catalysts, which can be a source of impurities in the final products. The reaction conditions are generally mild, and the process is often characterized by high yields and a broad substrate scope. This approach represents a significant advancement in the synthesis of 3-aminoisoquinolines, offering a more sustainable and cost-effective alternative to traditional methods.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoquinoline derivatives to minimize environmental impact and enhance sustainability. rsc.orgnih.govresearchgate.net This involves a critical evaluation of synthetic routes to improve atom economy, reduce waste, and utilize less hazardous materials. rsc.orgnih.govresearchgate.net

Key aspects of green chemistry in the synthesis of this compound include:

Use of Benign Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green approaches focus on replacing these with more environmentally friendly alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). Solvent-free reaction conditions are also being explored. tandfonline.com

Recyclable Catalytic Systems: The use of recyclable catalysts, such as homogeneous ruthenium catalysts in PEG-400 or magnetic nanoparticle-supported catalysts, can significantly reduce waste and cost. rsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing the generation of byproducts. wikipedia.orgjocpr.comnih.govacs.org Reactions like cycloadditions and catalytic hydrogenations are inherently more atom-economical than substitution or elimination reactions. nih.govacs.org

Energy Efficiency: The use of energy-efficient techniques such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govrsc.org Photocatalytic methods that utilize visible light are also gaining prominence as a sustainable energy source for chemical transformations. nih.gov

Metal-Free Reactions: As demonstrated in the intramolecular transannulation route, avoiding the use of heavy metal catalysts eliminates concerns about metal contamination in the final product and simplifies purification processes.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible. rsc.orgnih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Amino 4 Phenylisoquinoline

Reaction Mechanisms and Intermediate Species Characterization

Information regarding the specific reaction mechanisms of 3-Amino-4-phenylisoquinoline is largely absent from the public domain. While the following areas are critical for understanding its chemical behavior, dedicated studies on this particular compound are not readily found.

Mechanistic Investigations of Cascade and Annulation Reactions

No specific studies detailing the mechanistic pathways of cascade or annulation reactions involving this compound could be identified in the available literature. Such reactions are of significant interest in synthetic chemistry for the rapid construction of complex molecular architectures.

Role of Imino and Eneamido Anions in Reaction Pathways

The potential role of imino and eneamido anions, which could be generated from this compound, in various reaction pathways has not been specifically investigated in published research. The formation and reactivity of these anionic intermediates are crucial for understanding potential C-C and C-N bond-forming reactions.

C-H Activation Pathways and Regioselectivity

While C-H activation is a powerful tool for the functionalization of heterocyclic compounds, specific studies on the C-H activation of this compound, including the regioselectivity of such transformations, are not described in the current body of scientific literature. Research on related isoquinoline (B145761) systems suggests that the regioselectivity of C-H activation is influenced by directing groups and catalyst choice, but direct extrapolation to the 3-amino-4-phenyl substituted system is not possible without experimental data.

Derivatization Strategies and Functional Group Interconversions

Detailed and specific derivatization strategies for this compound are not extensively reported. The following subsections represent key potential transformations, for which specific literature on this compound is lacking.

Amination and Alkylation Reactions

While general methods for the amination and alkylation of amino groups on heterocyclic scaffolds are well-established, specific protocols and their outcomes for this compound have not been detailed in the available literature. The nucleophilicity of the 3-amino group is expected to allow for such reactions, but specific conditions and potential challenges like overalkylation have not been explored for this particular molecule.

Electrophilic and Nucleophilic Substitutions on the Isoquinoline Core

The electronic nature of the 3-amino and 4-phenyl substituents would be expected to influence the regioselectivity of electrophilic and nucleophilic substitution reactions on the isoquinoline core. However, specific studies detailing these reactions, including the identification of preferred positions of substitution and the underlying mechanistic details for this compound, are not present in the accessible scientific literature. For the parent isoquinoline, electrophilic substitution typically occurs on the benzene (B151609) ring, while nucleophilic substitution is more common on the pyridine (B92270) ring, but the directing effects of the substituents in the target molecule remain unelucidated.

Stereoselective Synthesis and Chiral Induction in Isoquinoline Derivatives

The synthesis of enantiomerically pure isoquinoline derivatives is of paramount importance, given that many biologically active isoquinoline alkaloids possess chiral centers. mdpi.comrsc.org The stereochemical outcome of synthetic routes determines the therapeutic efficacy and pharmacological profile of these molecules. Various strategies have been developed to control the stereochemistry during the formation of the isoquinoline core, broadly categorized into diastereoselective and enantioselective methods. nih.govacs.org These approaches often involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reductions of prochiral intermediates. rsc.orgrsc.org

A significant focus in the asymmetric synthesis of tetrahydroisoquinolines (THIQs) has been the introduction of chirality at the C1 position, as this is a common feature in numerous alkaloids. mdpi.comrsc.orgrsc.org Established methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch-Bobbitt cyclizations have been ingeniously modified to achieve stereochemical control. nih.govacs.orgacs.orgresearchgate.net

Chiral Auxiliary-Mediated Synthesis

One effective strategy for inducing chirality is the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.org This auxiliary group directs the stereochemical course of a reaction, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org For instance, alanine (B10760859) derivatives have been successfully employed as chiral auxiliaries in the synthesis of chiral 1-substituted isoquinoline compounds. nih.govresearchgate.net In this approach, the chiral auxiliary can be attached to either the amine or the acid component in a Bischler-Napieralski type synthesis, guiding the formation of one stereoisomer over the other.

Similarly, chiral N-sulfinyl β-arylethylamines have served as substrates for the asymmetric synthesis of isoquinoline alkaloids. acs.org The sulfinyl group acts as a powerful chiral director, enabling the stereoselective construction of the isoquinoline skeleton. Another approach involves the use of chiral oxazolidinones, which are versatile auxiliaries for directing asymmetric alkylation and aldol (B89426) reactions to set multiple stereocenters. wikipedia.org

Catalytic Asymmetric Synthesis

The use of chiral catalysts represents a more atom-economical and elegant approach to stereoselective synthesis. Catalytic asymmetric reduction of a C=N double bond in 1-substituted-3,4-dihydroisoquinolines (DHIQs) is a cornerstone method for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org

Key methodologies include:

Homogeneous Catalytic Hydrogenation : Chiral metal complexes, particularly those of ruthenium and rhodium with chiral phosphine (B1218219) ligands like BINAP, have proven highly effective in the enantioselective hydrogenation of enamides and imines, leading to isoquinoline alkaloids with high optical purity. acs.org

Asymmetric Transfer Hydrogenation (ATH) : This method uses a hydrogen donor (e.g., formic acid or isopropanol) in the presence of a chiral transition metal catalyst. Chiral diamine ligands, such as those based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, have been used in rhodium complexes for the ATH of DHIQs, yielding chiral tetrahydroisoquinolines. mdpi.com

Chiral Phosphoric Acid Catalysis : Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for various enantioselective transformations, including the construction of the isoquinoline core.

Organocatalysis : The condensation of a chiral primary amine catalyst with a ketone can lead to a dienamine intermediate, which then undergoes a 1,3-dipolar cycloaddition with a C,N-cyclic azomethine imine to generate polycyclic tetrahydroisoquinoline derivatives with high enantioselectivity. mdpi.com

The table below summarizes selected catalytic systems and their effectiveness in the stereoselective synthesis of isoquinoline derivatives.

Catalyst/MethodSubstrate TypeProduct TypeStereoselectivity Achieved (ee/dr)
BINAP-Ruthenium(II) ComplexesEnamidesChiral TetrahydroisoquinolinesHigh ee
Chiral Phosphine and Gold Catalysts (One-Pot)Aromatic sulfonated imines with alkyne moietyDihydroisoquinoline derivativesGood to excellent ee (up to 90%)
Chiral Primary Amine (Organocatalysis) via CycloadditionAllyl phenylethyl ketone & C,N-cyclic azomethinePolycyclic Tetrahydroisoquinoline derivativesUp to 96% ee, high dr
Rhodium Complexes with Chiral Diamine Ligands (ATH)1-Aryl-3,4-dihydroisoquinolines1-Aryl-1,2,3,4-tetrahydroisoquinolinesUp to 69% ee
Alanine Derivatives as Chiral AuxiliariesIsoquinoline precursors1-Substituted Isoquinoline derivativesHigh stereoselectivity

Mechanism of Chiral Induction

The mechanism of chiral induction depends on the chosen synthetic strategy.

In auxiliary-based methods , the chiral auxiliary creates a diastereomeric transition state. The steric and electronic properties of the auxiliary favor one transition state over the other, leading to the preferential formation of one diastereomer of the product. For example, in the alkylation of an enolate derived from a pseudoephedrine amide, the methyl group of the auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face. wikipedia.org

In catalytic asymmetric hydrogenation , the substrate coordinates to the chiral metal catalyst, forming a catalyst-substrate complex. The chiral ligands on the metal create a chiral environment, and the substrate binds in a specific orientation to minimize steric hindrance. The hydride is then delivered to one face of the double bond, resulting in the formation of one enantiomer preferentially.

In organocatalysis , such as the 1,3-dipolar cycloaddition, the chiral amine catalyst forms a chiral dienamine intermediate. mdpi.com This intermediate adopts a preferred conformation that directs the approach of the dipole from a specific face, thereby controlling the stereochemistry of the newly formed stereocenters in the cycloadduct. mdpi.com

These stereoselective strategies provide powerful tools for the synthesis of complex chiral molecules like this compound and its derivatives, enabling access to specific stereoisomers required for biological and pharmaceutical applications. mdpi.com

Theoretical and Computational Investigations of 3 Amino 4 Phenylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic structure and energetic properties of 3-Amino-4-phenylisoquinoline.

Density Functional Theory (DFT) has been a primary tool for elucidating the molecular geometry and electronic landscape of isoquinoline (B145761) derivatives. For the parent isoquinoline molecule, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine its structural parameters. These studies show a dipole moment of 2.004 D and specific rotational constants, indicating a stable structure. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) for isoquinoline has been calculated to be 3.78 eV, which points to its chemical stability.

A comprehensive DFT analysis of this compound would typically involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm that the structure corresponds to a minimum on the potential energy surface. From these calculations, a wealth of electronic properties can be derived, as summarized in the table below.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Significance for this compound
HOMO-LUMO Gap A key indicator of chemical reactivity and the energy required for electronic excitation.
Dipole Moment Provides insight into the molecule's polarity and its interaction with polar solvents and other molecules.
Electron Affinity Indicates the molecule's ability to accept an electron.

| Ionization Potential | Represents the energy required to remove an electron from the molecule. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

The distribution of atomic charges, calculated through methods like Natural Population Analysis (NPA), provides insights into the electrostatic potential of the molecule and helps identify sites susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atom of the amino group is expected to carry a partial negative charge, making it a potential site for electrophilic attack, while the hydrogen atoms of the amino group would have partial positive charges.

Table 2: Expected Insights from NBO Analysis of this compound

NBO Parameter Expected Information
Natural Atomic Charges Distribution of electron density across the molecule, identifying electrophilic and nucleophilic centers.
Hybridization Description of the atomic orbitals involved in bonding.

| Donor-Acceptor Interactions | Quantification of intramolecular charge transfer and hyperconjugative stabilization. |

Computational methods can be used to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These calculations are essential for understanding the stability of different isomers and conformers, as well as for predicting the feasibility and outcome of chemical reactions.

Table 3: Computable Thermodynamic Properties

Thermodynamic Property Relevance
Enthalpy of Formation Indicates the energy change upon formation of the molecule from its constituent elements.
Standard Entropy A measure of the molecule's disorder.

| Gibbs Free Energy of Formation | Determines the spontaneity of the molecule's formation under standard conditions. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

The three-dimensional structure of this compound is not rigid, and the molecule can adopt various conformations due to the rotation around the single bond connecting the phenyl group to the isoquinoline core. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is often achieved by performing systematic or stochastic searches of the conformational space using molecular mechanics or quantum mechanical methods.

Understanding the preferred conformation is crucial as it can significantly impact the molecule's biological activity and physical properties. For related tetrahydroisoquinoline derivatives, conformational studies have been performed using molecular mechanics calculations, X-ray analysis, and NMR spectroscopy to determine the preferred orientation of substituent groups.

In addition to intramolecular interactions, the study of intermolecular interactions is vital for understanding how this compound behaves in the solid state and in solution. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking interactions. Computational methods can be used to model these interactions and predict crystal packing or the behavior of the molecule in different solvents.

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can be used to identify the most likely sites for electrophilic and nucleophilic attack, as well as to predict the outcome of various reactions.

Reactivity indices derived from DFT calculations, such as the Fukui function and local softness, can be used to pinpoint the most reactive atoms in the molecule. The analysis of the frontier molecular orbitals (HOMO and LUMO) also provides valuable insights into the molecule's reactivity. The HOMO typically indicates the site of electrophilic attack, while the LUMO suggests the site of nucleophilic attack.

Computational modeling can also be used to study reaction mechanisms and predict the activation energies of different reaction pathways. This information is invaluable for understanding the selectivity of a reaction and for designing new synthetic routes. For example, computational studies can help in understanding the regioselectivity of substitution reactions on the isoquinoline ring.

Computational Studies on Optical and Spectroscopic Properties

For similar heterocyclic systems, TD-DFT calculations, often employing functionals like B3LYP with various basis sets, are used to determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.govrsc.org These calculations provide insights into the electronic transitions occurring within the molecule, typically π → π* transitions in these aromatic systems. The nature of substituents on the isoquinoline core, such as the amino and phenyl groups in this compound, is expected to significantly influence these transitions and, consequently, the absorption and emission properties. For instance, studies on other substituted quinolines and isoquinolines have shown that both electron-donating and electron-withdrawing groups can cause shifts in the absorption spectra.

A hypothetical data table based on typical computational studies for related compounds is presented below to illustrate the kind of information that would be generated from such a study.

Table 1: Hypothetical TD-DFT Calculated Optical Properties of this compound (Note: This data is illustrative and not based on published results for the specific compound.)

ParameterCalculated Value
Wavelength of Max Absorption (λmax)350 - 400 nm
Oscillator Strength (f)> 0.1
Major Electronic TransitionHOMO → LUMO

Structure-Reactivity Relationship Studies via Computational Methods

While specific computational studies on the structure-reactivity relationship of this compound have not been identified in the available literature, the methodologies for such investigations are well-established for related nitrogen-containing heterocyclic compounds. nih.govsapub.org Density Functional Theory (DFT) is a primary tool for these analyses, providing insights into the electronic structure and reactivity of molecules.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.gov The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict reactive sites. In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the amino group would be expected to influence the electron density distribution significantly.

Other quantum chemical descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index are also calculated to provide a more comprehensive understanding of the molecule's reactivity. rsc.orgsapub.org

To illustrate the expected outcomes of such a study, a table of hypothetical reactivity descriptors for this compound is provided below.

Table 2: Hypothetical DFT Calculated Reactivity Descriptors for this compound (Note: This data is illustrative and not based on published results for the specific compound.)

DescriptorHypothetical Value (eV)
EHOMO-5.5 to -6.0
ELUMO-1.5 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 4.5
Chemical Hardness (η)1.75 to 2.25
Electronegativity (χ)3.5 to 4.0

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable tools for determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its functional groups, bonding, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related derivative, 3-amino-1-(4-methoxyphenyl)benzo[f]quinoline-2-carbonitrile, reveals characteristic signals that can be extrapolated to understand the structure of 3-Amino-4-phenylisoquinoline. In this derivative, the protons of the primary amine (-NH₂) appear as a singlet peak, and the aromatic protons are observed in the downfield region of the spectrum. mdma.ch For this compound, one would expect to see distinct signals for the amino protons and a complex pattern of multiplets in the aromatic region corresponding to the protons on the isoquinoline (B145761) and phenyl rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. In the aforementioned benzo[f]quinoline (B1222042) derivative, the carbon atoms of the quinoline (B57606) ring resonate between approximately 124.6 to 141.4 ppm. mdma.ch For this compound, distinct signals would be expected for the carbon atom bearing the amino group, the carbons of the phenyl substituent, and the carbons of the isoquinoline core. The chemical shifts would be influenced by the electron-donating nature of the amino group and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH₂ ~ 5.0 - 6.0 (broad singlet) -
Aromatic-H ~ 7.0 - 8.5 (multiplets) ~ 110 - 150
C-NH₂ - ~ 145 - 155
Phenyl-C - ~ 125 - 140
Isoquinoline-C - ~ 120 - 150

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule provides a "fingerprint" based on the vibrations of its bonds. For a similar compound, 3-amino-1-(2-chlorophenyl)benzo[f]quinoline-2-carbonitrile, a sharp absorption peak around 3330 cm⁻¹ confirms the presence of the primary amine (-NH₂) group. mdma.ch One would expect a similar characteristic N-H stretching vibration for this compound. Other significant absorptions would include C-H stretching from the aromatic rings and C=C and C=N stretching vibrations within the heterocyclic and phenyl rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful in identifying the vibrations of the carbon skeleton of the phenyl and isoquinoline rings.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Amino) Stretching 3300 - 3500 (medium) Weak
C-H (Aromatic) Stretching 3000 - 3100 (medium) Strong
C=C (Aromatic) Stretching 1450 - 1600 (strong) Strong
C=N (Isoquinoline) Stretching 1600 - 1650 (medium) Medium
C-N (Amino) Stretching 1250 - 1350 (medium) Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to show characteristic bands corresponding to π-π* transitions within the conjugated aromatic system of the isoquinoline and phenyl rings. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 4-phenylisoquinoline (B177005).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would provide the molecular weight of the compound. Fragmentation patterns observed in the spectrum would offer clues about the structure, with characteristic losses of fragments such as the amino group or parts of the phenyl ring. For instance, in a related benzo[f]quinoline derivative, the molecular ion peak was observed at m/z 330, confirming the final compound. mdma.ch

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound like this compound.

X-ray Crystallography for Precise Structural Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Elucidation of Molecular Conformations and Supramolecular Assembly

The spatial arrangement of atoms in this compound and the way individual molecules organize into larger, ordered structures are critical determinants of its physical and chemical properties. While the specific crystal structure of this compound is not extensively detailed in public literature, analysis of structurally similar compounds, such as other isoquinoline derivatives, provides significant insight into its likely conformational behavior.

Studies on various substituted 1-aminoisoquinoline (B73089) derivatives have revealed that these molecules often adopt twisted molecular conformations. researchgate.net This twisting is typically due to steric hindrance between the substituent groups, which forces parts of the molecule out of a single plane. For this compound, a dihedral angle would exist between the plane of the isoquinoline core and the plane of the phenyl ring at the 4-position. This non-planar conformation is a key structural feature.

These individual molecular conformations are the building blocks for larger, non-covalently bonded structures known as supramolecular assemblies. The formation of these assemblies is driven by intermolecular interactions. For instance, studies on the co-assembly of amino acids like L-histidine and L-phenylalanine show that hydrogen bonding can lead to the formation of complex three-dimensional networks with distinct morphologies, such as fibers and rods. nih.gov In the case of this compound, the amino group and the nitrogen atom in the isoquinoline ring are capable of forming specific hydrogen bonds that guide the self-assembly of molecules into well-defined supramolecular structures. The precise nature of this assembly dictates the material's solid-state properties.

Investigations of Hydrogen Bonding and Intermolecular Interactions

The non-covalent forces between molecules of this compound govern its supramolecular structure and bulk properties. The primary intermolecular interactions include hydrogen bonding, van der Waals forces, and potential π-π stacking interactions.

Hydrogen Bonding: The presence of the primary amino group (-NH₂) at the 3-position makes it a potent hydrogen bond donor. The nitrogen atom within the isoquinoline ring can act as a hydrogen bond acceptor. Research on analogous compounds, such as 3-amino-4-anilino-1H-isochromen-1-one, demonstrates the critical role of hydrogen bonding in their crystal packing. nih.gov In this related structure, molecules are linked into cyclic, centrosymmetric dimers through pairs of N-H···O hydrogen bonds. nih.gov A similar dimerization or formation of extended hydrogen-bonded chains can be anticipated for this compound, where the amino group of one molecule interacts with the ring nitrogen of a neighboring molecule.

Interaction TypePotential Participating Groups in this compoundSignificance
Hydrogen Bonding (Donor)Amino Group (-NH₂)Directs molecular assembly into dimers or chains. nih.gov
Hydrogen Bonding (Acceptor)Isoquinoline Ring NitrogenComplements the donor group to form stable networks.
Van der Waals ForcesEntire molecular surfaceContributes to overall crystal packing and stability. nih.gov
π-π StackingIsoquinoline and Phenyl RingsPotential for stabilizing interactions between aromatic systems.

Chromatographic Separation Techniques (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of this compound. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Column Chromatography: For the purification of multigram quantities of isoquinoline derivatives, flash column chromatography is a standard and effective method. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase. In a typical application for a compound like this compound, silica (B1680970) gel is used as the stationary phase. The compound is loaded onto the column and eluted with a mobile phase, which is typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). orgsyn.org By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities are eluted at different times, allowing for the separation of the desired product from reactants and byproducts. orgsyn.org

ParameterTypical Condition for Isoquinoline DerivativesPurpose
TechniqueFlash Column ChromatographyPreparative purification of the compound. nih.gov
Stationary PhaseSilica Gel (60-120 mesh)Adsorbent for separating compounds based on polarity. rsc.org
Mobile Phase (Eluent)Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol mixturesSolvent system to move compounds through the column. nih.gov
Elution ModeIsocratic or GradientGradient elution is often used to improve separation efficiency. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to assess the purity of this compound and to quantify it in various mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing compounds with amino groups. rsc.org

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. nih.gov The mobile phase is a mixture of an aqueous buffer (e.g., sodium acetate or phosphate (B84403) buffer) and an organic solvent like acetonitrile. nih.govumich.edu The separation is achieved by varying the ratio of the organic solvent to the aqueous buffer over time in a gradient elution. umich.edu Compounds are detected as they elute from the column, most commonly using an ultraviolet (UV) detector, as aromatic systems like isoquinolines absorb UV light. nih.gov The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for its identification.

ParameterTypical Condition for Amino Aromatic CompoundsPurpose
TechniqueReversed-Phase HPLC (RP-HPLC)Purity assessment and quantification. rsc.org
Stationary PhaseC18 (Octadecylsilyl) ColumnNon-polar phase for separation of moderately polar compounds. nih.gov
Mobile Phase AAqueous Buffer (e.g., 0.05 M Sodium Acetate, pH 5.1)Polar component of the elution system. umich.edu
Mobile Phase BAcetonitrile or MethanolOrganic modifier to control retention. umich.edu
DetectionUV SpectrophotometryDetects aromatic compounds as they elute. nih.gov

Applications of 3 Amino 4 Phenylisoquinoline in Advanced Chemical Research

Role as Synthetic Intermediates and Building Blocks

The 3-Amino-4-phenylisoquinoline framework is a pivotal building block in organic synthesis, providing access to a diverse range of more complex heterocyclic systems. The presence of the amino group at the 3-position and the phenyl group at the 4-position offers multiple reaction sites for elaboration and functionalization. Synthetic chemists utilize this intermediate to construct novel molecular architectures, some of which are analogues of natural products or designed for specific biological or material functions.

The amino group can be readily acylated, alkylated, or used in condensation reactions to form new rings. For instance, derivatives of 3-aminoisoquinoline can be prepared through metal-free intramolecular transannulation of precursors like 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles researchgate.net. The general utility of amino-substituted aromatic compounds as starting blocks is well-established, as seen in the use of aminoacetophenones for synthesizing natural product analogs through diversity-oriented synthesis nih.gov. The isoquinoline (B145761) core itself is a privileged structure in medicinal chemistry, and building upon the this compound template allows for the rapid generation of libraries of compounds for screening.

Precursor/Building Block TypeSynthetic TransformationResulting Compound ClassReference
Amino-Aryl HeterocyclesCondensation, CyclizationComplex Polycyclic Systems researchgate.netnih.gov
2-Cyanomethyl BenzaldehydesCondensation with Amines3-Aminoisoquinolines researchgate.net
Azlactones and EnaminesReaction and Hydrolysis3-Amino-4-arylpyridin-2(1H)-ones nih.gov
Substituted IndenesOxidative Ring Opening/Closing1,2,3,4-Tetrahydroisoquinolines core.ac.uk

**6.2. Application in Catalysis and Ligand Design

The structural features of this compound make it an attractive candidate for the design of specialized ligands for metal-catalyzed reactions. The nitrogen atom of the isoquinoline ring and the exocyclic amino group can act as a bidentate chelate, binding to a metal center to form a stable complex.

Transition metal complexes incorporating amino acid or amino-heterocycle ligands are a cornerstone of coordination chemistry wikipedia.orgscielo.br. The this compound ligand can coordinate with various transition metals such as rhodium, ruthenium, cobalt, or copper researchgate.netmdpi.com. The phenyl group at the 4-position can be further functionalized to modulate the steric and electronic properties of the resulting metal complex, thereby fine-tuning its reactivity and selectivity. For example, similar structures like 1-morpholino-3,3-dimethyl-3,4-dihydroisoquinoline have been used to synthesize cobalt(II) and copper(II) complexes researchgate.net. The design of such complexes is crucial for developing new catalysts with specific activities.

Metal CenterPotential LigandCoordination ModePotential Complex Type
Rhodium (Rh)Chiral this compound derivativeN,N'-BidentateAsymmetric Catalyst
Ruthenium (Ru)This compoundN,N'-BidentateTransfer Hydrogenation Catalyst
Cobalt (Co)This compoundN,N'-BidentateOctahedral Complex
Copper (Cu)This compound derivativeN,N'-BidentateCatalytic Complex

Metal complexes derived from ligands analogous to this compound have demonstrated significant potential in catalysis. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines mdpi.com. These reactions are key steps in the synthesis of biologically active alkaloids. By analogy, chiral catalysts derived from this compound could offer alternative pathways for asymmetric synthesis. The development of such catalysts, whether for homogeneous solution-phase reactions or immobilized on a solid support for heterogeneous catalysis, is an active area of research aimed at creating more efficient and selective chemical transformations mdpi.comnih.gov.

Development of Chemical Probes for Molecular Interaction Studies

Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein or other biomolecule, enabling the study of its role in biological processes nih.gov. The this compound scaffold possesses features that are desirable for the development of such probes. Its rigid structure can serve as a core for positioning functional groups in a precise three-dimensional arrangement to interact with "hot spots" on a protein surface nih.gov.

The phenyl ring can be substituted with various groups to enhance binding affinity and selectivity for a target protein. Furthermore, the amino group provides a convenient attachment point for reporter tags, such as fluorescent dyes or biotin, which allow for the detection and visualization of molecular interactions. The exploration of isoquinoline derivatives as potential tubulin polymerization inhibitors highlights the biological relevance of this scaffold and its potential for being developed into chemical probes to study the cytoskeleton and cell division nih.gov.

Exploration in Materials Science and Functional Molecule Design

In the field of materials science, there is a continuous search for novel organic molecules with unique electronic and photophysical properties. The conjugated aromatic system of this compound suggests its potential for applications in organic electronics. Molecules with extended π-systems are often investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors mdpi.com.

The structure of this compound can be systematically modified to tune its properties, such as its emission wavelength or charge-transport capabilities. For example, the synthesis of related compounds like 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one demonstrates the interest in creating complex amino-substituted aromatic systems mdpi.com. Such molecules could be explored as hole-transporting materials, electron-transporting materials, or emitters in OLED devices. The inherent fluorescence properties of some pyridinone derivatives, which share structural similarities, further support the potential of this class of compounds in the design of luminescent materials nih.gov. The ability to synthesize and functionalize the this compound core opens up possibilities for creating bespoke molecules for advanced material applications.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and produce significant waste. researchgate.net Modern synthetic chemistry is moving towards more sustainable and efficient approaches. For 3-amino-4-phenylisoquinoline, future strategies are expected to focus on:

Transition-Metal Catalyzed Annulation Reactions: These methods, particularly those employing rhodium (III) catalysis, have shown promise for the construction of isoquinolone cores through C-H activation. nih.gov Future work will likely adapt these methods for the direct synthesis of this compound, aiming for high atom economy and functional group tolerance.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction times and improve yields in heterocyclic synthesis. Developing a microwave-assisted protocol for this compound could offer a more energy-efficient and rapid synthetic route.

Continuous-Flow Synthesis: This technology offers advantages in terms of safety, scalability, and process control. rsc.org A continuous-flow process for the synthesis of this compound would enable safer handling of reactive intermediates and facilitate large-scale production. rsc.org

Synthetic StrategyPotential Advantages
Transition-Metal CatalysisHigh efficiency, atom economy, and functional group tolerance.
Microwave-Assisted SynthesisReduced reaction times, increased yields, and energy efficiency.
Continuous-Flow SynthesisEnhanced safety, scalability, and process control. rsc.org

Advanced Mechanistic Studies using in-situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and developing novel transformations. Future research will likely employ advanced in-situ spectroscopic techniques to probe the formation of this compound in real-time. Techniques such as:

ReactIR (Fourier-Transform Infrared Spectroscopy): To monitor the concentration of reactants, intermediates, and products throughout the reaction.

Process NMR (Nuclear Magnetic Resonance): To provide detailed structural information on transient species and intermediates.

Raman Spectroscopy: To complement IR data and provide insights into molecular vibrations and reaction kinetics.

These studies will help to elucidate reaction pathways, identify key intermediates, and understand the role of catalysts and reagents, ultimately leading to more rational and efficient synthetic designs.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govnih.govmdpi.com For this compound, these computational tools can be applied to:

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with desired pharmacological properties. mdpi.com

Virtual Screening: ML models can screen large virtual libraries of compounds to identify derivatives with high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govspringernature.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure.

Expanding the Scope of Chemical Transformations and Derivatizations

To explore the full potential of the this compound scaffold, it is essential to develop a diverse range of chemical transformations and derivatizations. Future research will focus on functionalizing the core structure to modulate its physicochemical and biological properties. Key areas of exploration include:

Derivatization of the Amino Group: The 3-amino group serves as a key handle for introducing a wide variety of substituents. waters.commdpi.commdpi.com This can be achieved through reactions such as acylation, alkylation, and sulfonylation to generate a library of amide, amine, and sulfonamide derivatives.

Functionalization of the Phenyl Ring: The 4-phenyl group can be modified through electrophilic aromatic substitution reactions to introduce substituents that can influence the compound's steric and electronic properties.

Modification of the Isoquinoline Core: Late-stage functionalization of the isoquinoline ring system will allow for the introduction of diverse functional groups at various positions, further expanding the chemical space around the core scaffold.

These derivatization strategies will be crucial for fine-tuning the biological activity and optimizing the drug-like properties of this compound analogs.

New Frontiers in Advanced Material Applications Based on Isoquinoline Scaffolds

While the primary focus of isoquinoline research has been in medicinal chemistry, the unique photophysical and electronic properties of the isoquinoline scaffold suggest its potential in materials science. wikipedia.org Future research may explore the application of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have been investigated as components of OLEDs. mdpi.com The photoluminescent properties of this compound could be harnessed for the development of new emissive materials.

Sensors: The ability of the isoquinoline nitrogen to coordinate with metal ions could be exploited in the design of fluorescent chemosensors for the detection of specific analytes.

Functional Dyes: The extended π-system of the 4-phenylisoquinoline (B177005) core suggests potential applications as functional dyes in various technologies.

Exploring these new frontiers will broaden the applicability of the this compound scaffold beyond its traditional role in drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.